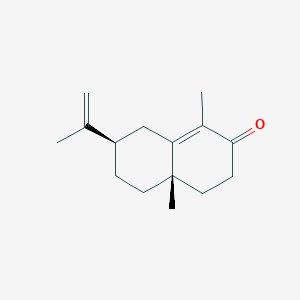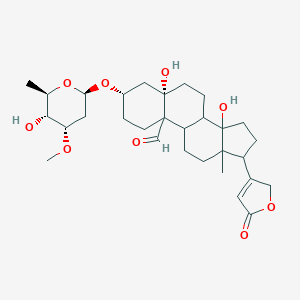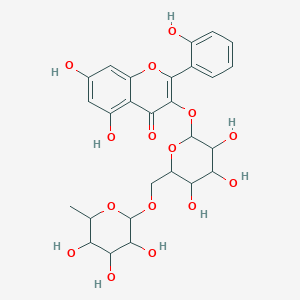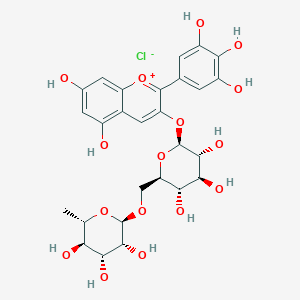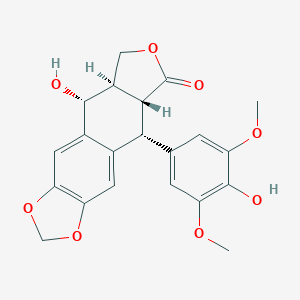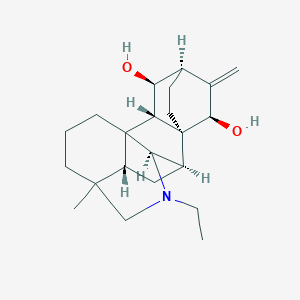
Pyroporphyrindimethylester
Übersicht
Beschreibung
Pyroporphyrin dimethyl ester, also known as Deuteroporphyrin dimethyl ester, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a chemical compound with the CAS number 10589-94-3 .
Synthesis Analysis
The synthesis of Pyroporphyrin dimethyl ester involves cyclization of a,c-biladienes to the corresponding porphyrins, which contain β-diethylaminoethyl groups as potential vinyl substituents, and subsequent Hofmann degradation of them to vinylporphyrins in high yields .
Molecular Structure Analysis
The molecular structure of Pyroporphyrin dimethyl ester is represented by the formula C32H34N4O4 and has a molecular weight of 538.64 .
Chemical Reactions Analysis
Esters, such as Pyroporphyrin dimethyl ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .
Physical And Chemical Properties Analysis
Pyroporphyrin dimethyl ester has a molecular weight of 538.64 . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Solarenergiegewinnung
Pyroporphyrindimethylester, wie andere Porphyrine, hat aufgrund seiner photochemischen Eigenschaften ein großes Potenzial in der Solarenergieanwendung. Es kann als photoaktives Farbstoff in Solarzellen dienen, wo es bei der Umwandlung von Sonnenenergie in Elektrizität hilft. Die Fähigkeit des Moleküls, Licht zu absorbieren und diese Energie dann umzuwandeln, macht es zu einem wertvollen Bestandteil bei der Entwicklung effizienterer Solarpaneele .
Katalyse
Im Bereich der Katalyse kann this compound als Oxidationkatalysator fungieren. Diese Anwendung ist in verschiedenen chemischen Reaktionen entscheidend, bei denen die Verbindung den Oxidationsprozess erleichtern kann, was zu effizienteren und potenziell grüneren chemischen Prozessen führt .
Theranostik
Theranostik, das Therapie und Diagnostik kombiniert, ist ein weiterer Bereich, in dem this compound vielversprechend ist. Als Theranostikum kann es sowohl zur Diagnose als auch zur Behandlung von Krankheiten verwendet werden, insbesondere in der Krebstherapie. Seine Eigenschaften ermöglichen die Verwendung für bildgebende Verfahren und die gezielte Wirkstoffabgabe, was es zu einem multifunktionalen Molekül in medizinischen Anwendungen macht .
Sensorgeräte
Die Empfindlichkeit der Verbindung gegenüber verschiedenen physikalischen und chemischen Reizen macht sie für die Verwendung in Sensoren geeignet. Diese Sensoren können Veränderungen in der Umwelt oder in biologischen Systemen erkennen und so wertvolle Daten für Überwachungs- und Analysezwecke liefern .
Nichtlineare optische Bauelemente
Nichtlineare optische Bauelemente, die in der Telekommunikation und Informationsverarbeitung unerlässlich sind, können von der Einbindung von this compound profitieren. Seine nichtlinearen optischen Eigenschaften machen es zu einem Kandidaten für die Entwicklung fortschrittlicher optischer Materialien, die hochintensive Lichtsignale verarbeiten können .
Nanomaterialien
Schließlich kann this compound bei der Herstellung von Nanomaterialien verwendet werden. Aufgrund seiner strukturellen Eigenschaften kann es in nanoskalige Geräte und Materialien integriert werden und trägt so zum Fortschritt der Nanotechnologie und zur Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften bei .
Wirkmechanismus
Target of Action
Pyroporphyrin dimethyl ester is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Biochemical Pathways
Porphyrins, including Pyroporphyrin dimethyl ester, play a significant role in nature as enzymatic cofactors, electron and exciton shuffles, photoactive dyes, or signaling substances . Their involvement in the generation, storage, and use of oxygen is pivotal to life, while their photochemical properties are central to the biochemical functioning of plants . .
Result of Action
As a porphyrin derivative, it may have potential applications in various fields of life science research .
Zukünftige Richtungen
The future directions of Pyroporphyrin dimethyl ester are not explicitly mentioned in the search results. However, the global market outlook for Pyroporphyrin dimethyl ester is being studied, suggesting potential commercial interest .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Pyroporphyrin dimethyl ester are not fully understood yet. As a porphyrin derivative, it is expected to interact with various enzymes, proteins, and other biomolecules. Porphyrins are known to function as enzymatic cofactors, electron and exciton shuffles, as photoactive dyes, or as signaling substances .
Molecular Mechanism
The molecular mechanism of action of Pyroporphyrin dimethyl ester is not well established. As a porphyrin derivative, it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O4/c1-17-11-22-14-27-19(3)23(7-9-31(37)39-5)29(35-27)16-30-24(8-10-32(38)40-6)20(4)28(36-30)15-26-18(2)12-21(34-26)13-25(17)33-22/h11-16,33-34H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPCOHFDZYMQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10589-94-3 | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010589943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10589-94-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Deuteroporphyrin dimethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2AR39YW5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



